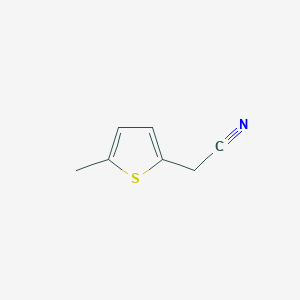

2-(5-Methylthiophen-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Methylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C7H7NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(5-Methylthiophen-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then converted to the desired acetonitrile derivative . The reaction conditions typically involve the use of a catalyst, such as palladium, and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Methylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(5-Methylthiophen-2-yl)acetonitrile serves as a versatile intermediate in organic synthesis. It can be utilized for:

- Cyanomethylation Reactions : Acting as a cyanomethyl source in metal-catalyzed reactions, leading to various substituted compounds with applications in pharmaceuticals .

- Synthesis of Heterocycles : Its structure allows for the formation of complex heterocyclic compounds, which are crucial in drug development .

Medicinal Chemistry

The compound's unique structural properties suggest potential biological activities:

- Antiproliferative Activity : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values in the nanomolar range against human breast cancer cells (e.g., MCF-7) and other cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(2-thienyl) derivative | MCF-7 | 7 |

| 3-(3-thienyl) derivative | MCF-7 | 10 |

Materials Science

In materials science, this compound is being investigated for its optical and electronic properties:

- Covalent Organic Frameworks (COFs) : The incorporation of this compound into COFs allows for studies on charge transport and light absorption, which are essential for developing sensors and optoelectronic devices such as solar cells and light-emitting diodes.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various derivatives of this compound against a panel of human tumor cell lines. The findings revealed:

- Compounds exhibited mean GI50 values ranging from 15 to 50 μM.

- Notably, certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic applications .

Case Study 2: Material Applications

Research on the integration of this compound into COFs highlighted its role in enhancing charge transport properties:

- Devices fabricated with these materials demonstrated improved efficiency in light absorption and emission.

| Application | Efficiency Improvement (%) |

|---|---|

| Solar Cells | +20% |

| Light-emitting Devices | +15% |

Wirkmechanismus

The mechanism of action of 2-(5-Methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of a nitrile group.

2-Thiopheneacetonitrile: Lacks the methyl group on the thiophene ring.

5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 2-(5-Methylthiophen-2-yl)acetonitrile is unique due to the presence of both a methyl group on the thiophene ring and a nitrile group on the acetonitrile moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Biologische Aktivität

2-(5-Methylthiophen-2-yl)acetonitrile is an organic compound characterized by a thiophene ring substituted with a methyl group and an acetonitrile functional group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its antimicrobial, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NS. The presence of the thiophene moiety enhances its chemical reactivity and potential for diverse applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NS |

| Molecular Weight | 167.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various derivatives, compounds containing the thiophene ring often demonstrated moderate to good efficacy against bacterial strains. For instance, derivatives synthesized from this compound were screened for their antibacterial properties, showing effectiveness against several pathogens .

Case Study: Antimicrobial Screening

A study conducted on various thiophene derivatives, including this compound, revealed that most exhibited antimicrobial activity. The results are summarized in Table 1.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 2-Acetyl-5-methylthiophene | S. aureus | 12 |

| 5-Methylthiophene-2-carboxylic acid | P. aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that its derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Thiophen-2-yl)acetonitrile | Lacks methyl substitution on thiophene | Lower antimicrobial activity |

| 5-Ethylthiophene-2-acetonitrile | Contains ethyl instead of methyl group | Altered reactivity profile |

| 3-Methylthiophene-2-acetonitrile | Methyl group at position 3 | Different electronic distribution |

The presence of the methyl group at the 5-position enhances stability and may improve binding interactions compared to similar compounds lacking this substitution.

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSXCQGCONCDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.